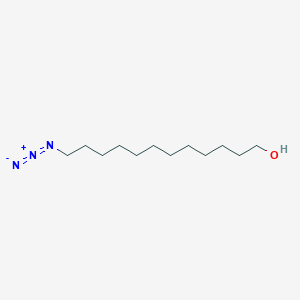

12-Azido-1-dodecanol

Description

Significance of Azido-Functionalized Long-Chain Alcohols in Chemical Biology and Materials Science

Azido-functionalized long-chain alcohols are a class of molecules that have gained prominence due to their dual reactivity. The azide (B81097) group serves as a versatile chemical handle, while the long alkyl chain provides structural integrity and specific physicochemical properties.

In chemical biology , the azide group is a cornerstone of bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. The most notable of these is the azide-alkyne cycloaddition, often termed "click chemistry". nih.gov This reaction, which can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst using strained alkynes (SPAAC), forms a stable triazole linkage. acs.orgdiva-portal.org This capability allows researchers to "click" reporter molecules, such as fluorescent dyes or affinity tags, onto azide-modified biomolecules for imaging and purification. dataphysics-instruments.com Azido-functionalized lipids and alcohols can be metabolically incorporated into cellular structures like glycans or membranes, providing a way to label and study cellular components in their native environment. nih.gov The long dodecanol (B89629) chain of 12-azido-1-dodecanol is particularly suited for probing or anchoring within the hydrophobic lipid bilayers of cell membranes.

In materials science , these compounds are instrumental in surface functionalization. researchgate.net The long alkyl chain facilitates the formation of highly ordered, self-assembled monolayers (SAMs) on various substrates. nih.govinterchim.fr The terminal alcohol group can be used to anchor the molecule to oxide surfaces, such as silicon or mica, while the azide group is presented at the monolayer-air interface. acs.orgillinois.edu This creates a surface that is primed for subsequent modification via click chemistry, allowing for the covalent attachment of a wide array of molecules, including peptides, carbohydrates, and synthetic polymers. chemrevlett.com Such azide-terminated surfaces are excellent platforms for developing biosensors, biocompatible coatings, and functional materials where precise control over surface chemistry is paramount. acs.orgnih.gov

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its close structural analogs, such as azido-alkanethiols, has largely focused on its application as a molecular linker for creating functional surfaces. The primary research trajectory involves a two-step process: first, the formation and characterization of an azide-terminated self-assembled monolayer (SAM), and second, the use of this functionalized surface as a platform for covalent immobilization of other molecules via click chemistry.

Formation and Characterization of Azide-Terminated Surfaces: A significant body of research has been dedicated to creating and characterizing well-defined surfaces using molecules structurally similar to this compound. For instance, azidoundecanethiol, which shares the azide terminus and a similar chain length, readily forms SAMs on gold surfaces. nih.gov Researchers use various analytical techniques to confirm the formation of a dense, ordered monolayer and to verify the presence and accessibility of the azide groups. Techniques such as contact angle goniometry, ellipsometry, grazing-angle infrared (IR) spectroscopy, and X-ray photoelectron spectroscopy (XPS) are routinely employed to characterize these surfaces. nih.gov The data obtained from these characterizations are crucial for ensuring the quality and reliability of the functionalized surface for subsequent reactions.

Surface Modification via Click Chemistry: Once the azide-terminated surface is established, it serves as a robust platform for further modification. The research trend is to use the azide groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to attach a wide range of alkyne-containing molecules. This method has been used to immobilize redox-active probes like ferrocene, which allows for electrochemical analysis of reaction kinetics and surface coverage. nih.gov Studies have shown that these surface click reactions can be rapid and quantitative, reaching completion within minutes under optimized conditions. nih.gov Furthermore, this platform has been widely adapted for biological applications, such as attaching glycans to silicon surfaces to create reusable biosensors for studying protein-carbohydrate interactions. acs.org

Below are interactive tables summarizing typical research findings from studies on surfaces modified with long-chain azido-functionalized alkanes, which are representative of the applications of this compound.

| Molar Ratio of Azide in Solution (χsoln) | Advancing Water Contact Angle (°) | Description |

|---|---|---|

| 0.0 | ~110° | Fully methyl-terminated (hydrophobic) surface. |

| 0.5 | ~75° | Mixed monolayer with intermediate hydrophobicity. |

| 1.0 | ~65° | Fully azide-terminated (more hydrophilic) surface. |

Note: Data are representative values derived from studies on mixed monolayers of azidoundecanethiol and methyl-terminated diluents on gold. nih.gov The contact angle provides a measure of the surface's hydrophobicity.

| Monolayer Composition | Typical Ellipsometric Thickness (Å) | Description |

|---|---|---|

| Initial Alkynyl-Terminated Monolayer | 12.5 ± 1.2 Å | Base monolayer before click reaction. |

| After "Click" Attachment of Azido-OEG | 23.6 ± 1.8 Å | Increased thickness confirms successful surface reaction. |

Note: Data are representative values from studies involving the "click" attachment of an azido-oligo(ethylene glycol) (Azido-OEG) molecule to an alkynyl-terminated SAM on a silicon substrate. nih.gov Ellipsometry measures the thickness of thin films.

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused overview of the chemical compound this compound within the context of academic research. The primary objective is to detail the significance of its core functional groups—the azide moiety and the long-chain alcohol—in the fields of chemical biology and materials science. This outline further aims to trace the typical research trajectories involving this molecule and its derivatives, emphasizing its role in the creation and subsequent functionalization of surfaces and biomolecular constructs. The content adheres strictly to these specified areas, presenting detailed findings and data from relevant scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

12-azidododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12-16/h16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIPTPJYKXUCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCO)CCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Click Chemistry and Bioorthogonal Ligation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne is the quintessential "click" reaction. mdpi.cominterchim.fr This reaction is noted for its efficiency, regioselectivity, and compatibility with a wide range of functional groups and reaction conditions. interchim.frconicet.gov.arfrontiersin.org 12-Azido-1-dodecanol, with its terminal azide, is an ideal substrate for this transformation.

The core of the CuAAC reaction is the formation of a stable, five-membered 1,4-disubstituted 1,2,3-triazole ring, which covalently links the two reacting molecules. conicet.gov.arpeerj.com The reaction involves the activation of a terminal alkyne by a copper(I) catalyst, which then readily undergoes a [3+2] cycloaddition with the azide group of a molecule like this compound. frontiersin.org This process is highly reliable and can be performed in various solvents, including water, at ambient temperatures. interchim.frru.nl The resulting triazole linkage is chemically robust and serves as a rigid, inert connector in the final product. Research has demonstrated the synthesis of amphiphilic molecules by reacting alkyne-functionalized hydrophilic moieties with a series of hydrophobic long-chain azides, including those derived from dodecanol (B89629), to form these stable triazole linkages. conicet.gov.ar

| CuAAC Reaction Summary | |

| Reactant 1 | Molecule with a terminal alkyne (-C≡CH) |

| Reactant 2 | Molecule with a terminal azide (-N₃), e.g., this compound |

| Catalyst | Copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. peerj.commdpi.com |

| Product | A molecule containing a stable 1,4-disubstituted 1,2,3-triazole linkage. organic-chemistry.org |

| Key Features | High yield, high regioselectivity, mild reaction conditions, broad solvent compatibility. conicet.gov.ar |

The efficiency and specificity of the CuAAC reaction make this compound a valuable tool for synthesizing complex macromolecular structures and hybrid materials. Its bifunctional nature allows it to act as a linker between two different chemical entities.

This compound and similar azido-functionalized molecules are extensively used in polymer chemistry. Polymers containing alkyne side chains can be readily functionalized by "clicking" this compound onto the polymer backbone. This grafting technique allows for the precise introduction of hydroxyl groups and long alkyl chains, thereby modifying the polymer's properties, such as hydrophilicity, solubility, and thermal characteristics. researchgate.netresearchgate.net Conversely, the hydroxyl end of this compound can be used to initiate the ring-opening polymerization of monomers like lactide or carbonates, resulting in a polymer chain with a terminal azide group. researchgate.netnih.gov This azide-terminated polymer can then be "clicked" onto other molecules or surfaces. This method has been used to functionalize nanoparticles and create polymer-functionalized surfaces. google.comnih.gov

Macromolecular chimeras, which are hybrid polymers composed of distinct polymeric blocks, can be synthesized using this compound as a key linking agent. For instance, an azide-terminated polymer (synthesized as described above) can be joined to an alkyne-terminated polymer of a different type via a CuAAC reaction. This creates well-defined block copolymers. researchgate.netresearchgate.net One study detailed the copolymerization of an azide-containing carbonate monomer with lactide, followed by post-polymerization functionalization via a click reaction with an alkynyl-functionalized poly(ethylene glycol) (PEG) to form a PEG-grafted copolymer. researchgate.net Such amphiphilic structures, combining hydrophobic blocks (like polylactide with dodecanol spacers) and hydrophilic blocks (like PEG), are of great interest for their self-assembly properties and potential applications in drug delivery and nanotechnology. researchgate.netresearchgate.net

Synthesis of Macromolecular Conjugates and Hybrid Materials

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Metal-Free Bioorthogonal Reactions

While CuAAC is highly effective, the copper catalyst can be toxic to living cells, limiting its use in biological systems. wikipedia.orglicorbio.com This led to the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds without a metal catalyst. beilstein-journals.orgnih.gov In SPAAC, the azide group of a molecule like this compound reacts with a highly reactive, strained alkyne, such as a derivative of cyclooctyne (B158145) (e.g., DBCO, BCN). medchemexpress.comnih.govnih.gov The high ring strain of the cyclooctyne provides the necessary activation energy for the cycloaddition to occur under physiological conditions. researchgate.net

The primary advantage of SPAAC is its bioorthogonality; the reaction is highly specific and does not interfere with native biochemical processes within a living organism. wikipedia.orgnih.gov The absence of a cytotoxic copper catalyst makes SPAAC an ideal tool for in-vivo studies. nih.govresearchgate.net Researchers can metabolically label cells with azide-modified substrates and then use a probe functionalized with a strained alkyne to visualize or isolate specific biomolecules in their natural environment. researchgate.net The azide group is particularly well-suited for this as it is small, stable, and not naturally present in most biological systems. ru.nlwikipedia.org This has enabled real-time imaging of molecules in living cells and organisms, opening new avenues in chemical biology and diagnostics. nih.gov

| Comparison of CuAAC and SPAAC | ||

| Feature | CuAAC | SPAAC |

| Catalyst | Copper(I) | None (Metal-Free) |

| Alkyne | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Biocompatibility | Limited due to Cu toxicity | High, suitable for living systems |

| Reaction Speed | Generally fast, accelerated by ligands | Can be very fast, dependent on ring strain |

| Primary Application | Materials Science, Organic Synthesis | Chemical Biology, In-Vivo Imaging, Bioconjugation |

Reaction Kinetics and Efficiency in Aqueous and Cellular Environments

The performance of bioorthogonal reactions is critically dependent on their speed and efficiency under physiological conditions (i.e., in water, at neutral pH, and at ambient temperature). nih.gov The azide group of this compound can participate in several such reactions.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click reaction that is widely used for modifying biomolecules in living cells. mdpi.com Studies on similar azido-compounds have shown that SPAAC reactions proceed efficiently in aqueous solutions and cell culture media, with significant product formation occurring in time frames ranging from minutes to a few hours. nih.gov While the Staudinger ligation, another key bioorthogonal reaction, is known to have slower kinetics than SPAAC, it is also highly effective in aqueous environments. nih.govysu.am Mechanistic studies show that the Staudinger ligation with alkyl azides is a second-order reaction that proceeds more rapidly in polar, protic solvents like water. ysu.am

The utility of azide-based click chemistry in complex biological settings has been demonstrated in the labeling of gut bacteria in rats. In such studies, a metabolic reporter containing an azide group is administered and subsequently detected via a click reaction with a probe, allowing for non-invasive imaging. nih.gov This highlights the efficiency and specificity of the azide handle in a whole-organism context, a role for which this compound is structurally well-suited.

Implementation in Surface-Immobilized SPAAC Reactions

The ability to attach molecules to surfaces is crucial for developing biosensors, functionalized materials, and diagnostic arrays. This compound is an ideal candidate for creating azide-functionalized surfaces due to its terminal hydroxyl group, which can be used for anchoring, and its long linker arm.

One study investigated the kinetics of a SPAAC reaction on an aluminum oxide surface where azide-terminated phosphonic acids with different carbon chain lengths (C8, C12, and C16) were immobilized. acs.org The 12-carbon linker, analogous to the structure of this compound, was found to create a "partially accessible" nanoenvironment for the azide group. acs.org The reaction rate was influenced by the steric accessibility of the azide, demonstrating that the linker length is a key parameter for controlling surface reactivity. acs.org

| Chain Length | Description of Nanoenvironment | Relative Accessibility | Impact on Reaction Rate |

|---|---|---|---|

| C8 | Freely Accessible | High | Faster reaction rate due to minimal steric hindrance. |

| C12 | Partially Accessible | Medium | Intermediate reaction rate. |

| C16 | Buried | Low | Slower reaction rate due to steric shielding of the azide group by the surrounding monolayer. |

In another application, researchers compared the efficiency of click chemistry immobilization on a cellulose (B213188) membrane using two different azido-saccharide derivatives: one with a 2-azido-dodecyl group and one with a 12-azidododecyl group. researchgate.net The results clearly indicated that the 12-azido derivative, where the azide group is positioned at the farthest point from the saccharide, exhibited significantly higher reactivity with the alkyne-functionalized membrane. researchgate.net This underscores the benefit of the long C12 chain in presenting the azide for reaction, minimizing steric hindrance from the molecule it carries.

Other Bioorthogonal Reactions Utilizing the Azido (B1232118) Moiety

Beyond SPAAC, the azide group of this compound can participate in other important bioorthogonal ligations.

Staudinger Ligation in Bioconjugation Strategies

The Staudinger ligation was one of the first bioorthogonal reactions to be developed and involves the reaction of an azide with a triarylphosphine to form a stable amide bond. wikipedia.orgnumberanalytics.com This reaction is highly selective and proceeds under mild, physiological conditions, making it a powerful tool for bioconjugation. numberanalytics.com The azide moiety of this compound is a suitable substrate for this transformation. iris-biotech.deiris-biotech.de

A common strategy involves the metabolic or synthetic incorporation of an azide-bearing molecule into a biomolecule, followed by reaction with a phosphine (B1218219) probe carrying a reporter tag, such as biotin (B1667282) or a fluorophore. uni-konstanz.de For example, azide-modified nucleoside triphosphates have been enzymatically incorporated into DNA. The resulting azide-labeled DNA can then be conjugated to a phosphine-biotin (B157780) molecule via Staudinger ligation, allowing for affinity purification. uni-konstanz.de The 12-carbon linker of this compound would serve to distance the reactive azide from the parent biomolecule, potentially improving reaction efficiency.

Role in Bioconjugation and Biological Probe Development

Development of Hydrophobic Bioconjugation Linkers and Handles

12-Azido-1-dodecanol is a key building block for creating hydrophobic bioconjugation linkers. medchemexpress.com These linkers are crucial for conjugating different molecules, such as proteins, peptides, or nucleic acids, to other entities like reporter molecules, drugs, or solid supports. The hydrophobic nature of the dodecyl chain can be advantageous in specific applications, for instance, by promoting interactions with lipid membranes or hydrophobic pockets in proteins.

The terminal azide (B81097) group is particularly useful as it allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comenamine.net These "click" reactions are bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes. enamine.nettcichemicals.com For example, derivatives like 12-Azido-dodecanoyl-OSu are used as hydrophobic bioconjugation linkers that can react with amine groups on biomolecules, introducing a terminal azide for further modification via click chemistry. medchemexpress.com

Table 1: Properties and Applications of this compound as a Bioconjugation Linker

| Property | Feature | Application in Bioconjugation |

|---|---|---|

| Functional Groups | Terminal Azide (-N₃), Primary Alcohol (-OH) | The azide group enables "click chemistry" reactions for covalent ligation. medchemexpress.comenamine.net The alcohol can be modified to create other reactive groups. |

| Backbone | 12-carbon aliphatic chain | Imparts hydrophobicity, facilitating interaction with nonpolar environments like cell membranes or protein cores. medchemexpress.combroadpharm.com |

| Reactivity | Bioorthogonal | The azide group's reactivity is specific to alkynes, preventing side reactions with other biological functional groups. tcichemicals.com |

Labeling and Functionalization of Biological Macromolecules

The ability to attach this compound to various biomolecules enables their detection, purification, and functional modification.

In proteomics, the study of the entire protein complement of a cell or organism, labeling specific proteins or protein populations is essential. biorxiv.orgnih.gov While direct use of this compound is not extensively documented, the principles of its application are well-established through related techniques. Methods like BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) involve incorporating amino acids with bioorthogonal functional groups (like azides) into newly synthesized proteins. biorxiv.org These azide-modified proteins can then be tagged with reporter molecules, such as biotin (B1667282), via click chemistry for enrichment and identification. biorxiv.org

The hydrophobic dodecanol (B89629) tail of this compound could potentially be used to target or anchor proteins to membranes or to study protein-lipid interactions after conjugation. Proximity-labeling strategies using enzymes like TurboID also rely on biotinylating proteins, and similar approaches could be envisioned using azide-alkyne chemistry for specific applications. biorxiv.orgnih.gov

The delivery of therapeutic oligonucleotides (short DNA or RNA molecules) into cells is often hampered by the negatively charged and hydrophilic nature of their phosphate (B84403) backbone. mdpi.com Attaching lipophilic molecules can improve their ability to cross the lipid bilayers of cell membranes. researchgate.netmdpi.com The dodecyl group of this compound serves as such a lipophilic moiety. researchgate.netmdpi.com

Researchers have developed various methods to synthesize oligonucleotide conjugates with multiple dodecyl residues to enhance cellular uptake. researchgate.netmdpi.com By modifying an oligonucleotide with this compound (or its derivatives), the resulting conjugate gains lipophilic character, which can facilitate its passive diffusion across cell membranes or its incorporation into lipid-based delivery systems. researchgate.netrsc.org The azide group provides a convenient point of attachment to the oligonucleotide, often through a phosphoramidite (B1245037) derivative compatible with automated DNA/RNA synthesis.

Glycans play critical roles in cell recognition, cell adhesion, and signaling. benthamopenarchives.comresearchgate.netnih.gov Metabolic oligosaccharide engineering is a technology that uses azido-sugars to label glycans in living cells. nih.govsigmaaldrich.com These labeled glycans can then be visualized or enriched.

This compound has been used directly in the synthesis of glycan probes. In one study, it served as a primer to synthesize a GM3-type oligosaccharide with an azido (B1232118) group at the end of its aglycon (the non-sugar part). benthamopenarchives.comresearchgate.net This azido-tagged glycan was then immobilized onto a membrane surface via click chemistry. The study found that having the azido group at the 12-position (farthest from the sugar) resulted in higher reactivity for immobilization compared to a shorter linker. benthamopenarchives.comresearchgate.net The resulting glycan-functionalized membrane was then used to study the adsorption of the influenza virus, demonstrating the utility of this compound in creating tools for investigating specific glycan recognition events. benthamopenarchives.comresearchgate.net

Table 2: Research Findings on Macromolecule Labeling

| Macromolecule | Application | Key Finding | Reference |

|---|---|---|---|

| Oligosaccharides | Influenza Virus Adsorption Study | This compound was used to prepare an azido-functionalized GM3-type oligosaccharide. The azido group at the distal position showed higher immobilization efficiency on a membrane surface via click chemistry. | benthamopenarchives.comresearchgate.net |

Design and Synthesis of Molecular Probes for Biological Systems

The combination of a specific recognition element, a reactive group, and a reporter tag is the foundation of a molecular probe. This compound's components are well-suited for this purpose.

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, often regulated by N-acyl-L-homoserine lactone (AHL) signal molecules. researchgate.netnih.gov The human pathogen Pseudomonas aeruginosa, for example, uses N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL), which has a 12-carbon acyl tail. nih.govacs.org

To identify the cellular receptors that bind to these QS molecules, researchers design chemical probes. researchgate.netfrontiersin.org These probes are typically analogs of the native QS molecule and contain two key additions: a photoreactive group (like a diazirine) to covalently cross-link to the receptor upon UV activation, and a reporter tag (like an alkyne or azide) for detection and enrichment via click chemistry. researchgate.netfrontiersin.org

While not a direct QS molecule itself, this compound possesses the C12 lipophilic tail characteristic of the P. aeruginosa signal and a terminal azide for click chemistry. This makes it a relevant structural component for building probes to study the C12-HSL signaling pathway. nih.gov Studies have utilized a diazirine-alkyne-tagged C12 analog to capture and identify eukaryotic proteins that interact with this bacterial signaling molecule. frontiersin.orgresearchgate.net The principle involves using the long acyl chain for receptor binding, the diazirine for covalent capture, and the bioorthogonal tag (in this case, an alkyne that would react with an azide) for subsequent analysis. researchgate.net Dodecanol itself, a 12-carbon alcohol, has been shown to modulate morphogenesis in Candida albicans, acting on a signaling pathway also influenced by 3O-C12-HSL, highlighting the biological relevance of the C12 chain. nih.gov

Glycolipid Mimetics for Receptor Tyrosine Kinase Studies

The study of cellular signaling pathways, many of which are initiated at the cell membrane, often requires tools that can mimic natural structures to probe their function. Glycolipid-enriched microdomains, or "rafts," in the plasma membrane are crucial for organizing signaling complexes, including those involving receptor tyrosine kinases. nih.gov These domains can be investigated using synthetic molecules that mimic the structure of natural glycolipids.

This compound serves as an ideal scaffold for creating such glycolipid mimetics. mdpi.comnih.gov The long dodecyl chain mimics the hydrophobic lipid tail that inserts into the cell membrane, while the terminal hydroxyl group provides a site for attaching carbohydrate headgroups. The azide terminus offers a versatile handle for subsequent conjugation to other molecules or surfaces via bioorthogonal chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).

In one notable synthesis, researchers created a glycolipid mimetic by reacting this compound with an activated sugar, lactose (B1674315) octaacetate. researchgate.net This process yields an azido-functionalized lactoside, where the lactose unit mimics the carbohydrate portion of a natural glycolipid and the 12-azido-dodecyl group serves as the lipid anchor. The terminal azide on this synthetic glycolipid can then be used to immobilize it onto surfaces or conjugate it to reporter molecules, facilitating the study of carbohydrate-protein interactions at a model membrane interface.

While not directly involving receptor tyrosine kinases, this methodology provides a clear blueprint for how such mimetics can be constructed. By replacing lactose with oligosaccharides known to interact with specific receptor tyrosine kinases, researchers can develop probes to study receptor clustering, activation, and downstream signaling within membrane environments. The ability to synthetically control the structure of the lipid tail and the carbohydrate headgroup allows for systematic investigation into the structural requirements for receptor recognition and activation. nih.gov

Table 1: Example Synthesis of a Glycolipid Mimetic Component This table outlines the key reactants for the synthesis of a glycolipid mimetic, demonstrating the role of this compound.

| Role in Synthesis | Compound Name |

| Lipid Tail Precursor | This compound |

| Carbohydrate Headgroup Precursor | Lactose octaacetate |

| Lewis Acid Catalyst | Boron trifluoride etherate |

| Solvent | Dichloroethane |

Multivalent Systems for Enhanced Binding Affinity

This compound is a highly effective building block for constructing these multivalent systems. Its bifunctional nature allows it to act as a linker, connecting a central scaffold to multiple copies of a targeting ligand. For instance, the hydroxyl group can be used to attach the molecule to a core structure (like a polymer, dendrimer, or nanoparticle), while the terminal azide group is reserved for the "click" conjugation of alkyne-modified ligands, such as peptides, small molecules, or carbohydrates. researchgate.net

Poly/oligo(amidoamine)s (PAAs) have been recognized as suitable scaffolds for the multivalent presentation of carbohydrates. researchgate.net By incorporating monomers derived from or analogous to this compound, a polymer backbone can be created that presents numerous azide groups at a defined distance from the backbone. These azide-functionalized polymers can then be decorated with alkyne-bearing sugars, resulting in glycopolymers that can bind to lectins or other carbohydrate-binding proteins with high affinity due to the multivalent effect. warwick.ac.ukmdpi.com The 12-carbon spacer provided by the dodecanol backbone ensures that the attached ligands are projected away from the scaffold, making them accessible for binding to their target receptors without steric hindrance.

This approach allows for the creation of libraries of multivalent probes where the density and spacing of the ligands can be systematically varied to optimize binding affinity. researchgate.net Such systems are instrumental in developing high-avidity inhibitors for pathogens that use multivalent interactions to bind to host cells and in creating sensitive diagnostic reagents that can effectively cluster and detect cell-surface receptors.

Integration into Materials Science and Surface Engineering

Surface Modification of Polymeric and Inorganic Substrates

12-Azido-1-dodecanol is utilized to impart new functionalities to the surfaces of both organic polymers and inorganic materials. This modification alters surface properties like wettability, biocompatibility, and chemical reactivity without changing the bulk characteristics of the material. microfluidicshub.eu

Surface functionalization is a critical step in the fabrication of microfluidic devices, enabling control over fluid dynamics, enhancing biocompatibility, and improving sensor performance. microfluidicshub.eunih.gov The immobilization of molecules like this compound onto the inner surfaces of microchannels allows for the creation of tailored chemical environments. The hydroxyl end can be attached to inorganic surfaces like glass or silicon, common materials in microfluidics. nih.gov The exposed azide (B81097) groups then provide a platform for the covalent attachment of specific biomolecules, such as antibodies or nucleic acids, via azide-alkyne cycloaddition reactions. microfluidicshub.eu This strategy is valuable in diagnostic devices for capturing specific analytes and in creating patterned surfaces to guide cell adhesion or fluid flow within the device. microfluidicshub.euresearchgate.net

Polymeric monolithic columns are a class of stationary phases used in high-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC). mdpi.com Their properties are often tailored through post-polymerization functionalization. researchgate.netmdpi.com In the synthesis of these columns, long-chain alcohols like 1-dodecanol (B7769020) are frequently used as porogens, which are solvents that help create the desired porous structure during polymerization. nih.govmdpi.compsu.edu

The dual functionality of this compound makes it suitable for both creating the monolith structure and providing reactive sites for further modification. The terminal azide group is a key component for "click chemistry," an efficient and highly specific reaction used to attach various chemical ligands to the monolith surface. mdpi.com For instance, azide-modified surfaces can be reacted with alkyne-containing molecules to introduce new functionalities. researchgate.netmdpi.com Research has demonstrated the "one-pot" synthesis of monolithic columns by combining free radical polymerization with copper-catalyzed azide-alkyne cycloaddition, where azido-functionalized acids and porogens like 1-dodecanol are used. psu.edu This approach allows for the creation of mixed-mode columns with hydrophobic, hydrophilic, and ion-exchange properties. psu.edu

Table 1: Components in Polymeric Monolithic Column Preparation

| Component Type | Specific Compound Example | Role in Monolith Preparation | Reference |

|---|---|---|---|

| Functional Monomer | Propargyl methacrylate | Provides alkyne groups for click reaction | psu.edu |

| Azide-bearing Ligand | 6-Azidohexanoic acid (AHA) | Provides azide groups and hydrophilicity | psu.edu |

| Crosslinker | Ethylene dimethacrylate (EDMA) | Forms the cross-linked polymer backbone | mdpi.compsu.edu |

| Porogen | 1-Dodecanol | Creates macropores, influences flow properties | nih.govmdpi.compsu.edu |

| Initiator | AIBN (α,α'-Azoisobutyronitrile) | Initiates free-radical polymerization | researchgate.net |

Silicon and its native oxide (silica, SiO₂) are fundamental materials in electronics and material science. Covalently modifying these surfaces with organic monolayers can tune their properties. sfu.ca Alcohols are effective reagents for this purpose, reacting with surface silanol (B1196071) (Si-OH) groups to form stable silicic ester (Si-O-C) bonds. researchgate.netresearchgate.net This reaction can often be accelerated using microwave irradiation. researchgate.net

This compound can be grafted onto silicon oxide surfaces via its hydroxyl group. researchgate.netacs.org This process results in a surface decorated with terminal azide groups. nih.gov These azide-functionalized surfaces serve as a versatile platform for the subsequent attachment of other molecules, including polymers or biomolecules, through azide-alkyne click reactions or reactions with phosphines (Staudinger ligation). researchgate.netnih.gov This method provides an alternative to silane-based chemistry for creating functional, covalently bound organic layers on silicon oxide. sfu.caresearchgate.net The resulting monolayers have been shown to be hydrolytically stable, particularly in acidic conditions. researchgate.net

Fabrication of Functional Materials and Interfaces

Beyond modifying existing surfaces, this compound is a building block for creating new functional materials and interfaces from the molecular level up.

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick films that spontaneously form on a substrate. ethz.chsigmaaldrich.com They are a cornerstone of nanoscience, providing precise control over the physicochemical properties of a surface. ethz.ch While alkanethiols on gold are a classic example, other systems like phosphonic acids on metal oxides are also robust. acs.orgosu.edu

Molecules like 12-azidododecylphosphonic acid, a close analog of this compound, have been used to form azide-terminated SAMs on substrates like aluminum oxide. acs.org The long alkyl chain promotes the formation of a densely packed, ordered layer driven by van der Waals forces. sigmaaldrich.com The terminal azide groups on the SAM surface are then readily available for further functionalization. Researchers have used these azide-terminated SAMs to study surface reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that does not require a metal catalyst. acs.org This allows for the covalent immobilization of a wide array of molecules, enabling the creation of complex, multifunctional interfaces for applications in biosensing, electronics, and fundamental surface science. ethz.chacs.org

The specific reactivity of the azide group makes this compound an excellent linker for creating bioactive surfaces, such as bio-adsorbent membranes. benthamopenarchives.comresearchgate.net In one study, researchers developed a membrane filter capable of capturing the influenza virus. benthamopenarchives.comresearchgate.net The strategy involved using this compound as a precursor to synthesize an azido-functionalized sugar, 12-azidododecyl lactoside. benthamopenarchives.com

This molecule was then covalently attached to a cellulose (B213188) membrane that had been pre-functionalized with alkyne groups. The immobilization was achieved via a copper-catalyzed azide-alkyne "click" reaction. benthamopenarchives.comresearchgate.net The study highlighted that the position of the azide group was crucial for reactivity; the 12-azido group, being at the far end of the long dodecyl chain, exhibited higher immobilization efficiency compared to an azide group closer to the lactose (B1674315) molecule (2-azidododecyl lactoside). benthamopenarchives.comresearchgate.net The resulting membrane, decorated with sialyl lactose mimics, showed a clear ability to adsorb the influenza virus, demonstrating the potential of this approach for creating materials for virus detection and removal. researchgate.net

Table 2: Research Findings on Influenza Virus Adsorption by Modified Membranes

| Immobilized Ligand | Key Precursor | Immobilization Efficiency | Virus Adsorption Ability | Reference |

|---|---|---|---|---|

| 12-azidododecyl lactoside | This compound | High | Demonstrated for the sialylated form | benthamopenarchives.comresearchgate.net |

| 2-azidododecyl lactoside | 2-azido-1-dodecanol | Low | Not reported | benthamopenarchives.comresearchgate.net |

| dodecyl lactoside (Control) | 1-dodecanol | N/A (No click reaction) | Lower than functionalized membrane | researchgate.net |

Engineering of Steric Nanoenvironments on Functionalized Surfaces

The ability to control chemical reactions at surfaces on a molecular level is critical for developing advanced sensors, catalysts, and biocompatible materials. This compound is instrumental in creating precisely engineered surface nanoenvironments where the reactivity of an immobilized functional group can be finely tuned. acs.org

Researchers have utilized this compound to form self-assembled monolayers (SAMs) on substrates like aluminum oxide. The long C₁₂ chain anchors the molecule to the surface via its hydroxyl group, while the azide moiety is exposed at the monolayer-environment interface. By co-adsorbing this compound with other non-reactive alkyl phosphonic acids of varying chain lengths (e.g., C8, C12, C16), it is possible to control the steric accessibility of the azide group. acs.org

A key study investigated the kinetics of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction on these mixed monolayers. acs.org A fluorine-tagged bicyclo[6.1.0]nonyne (BCN) derivative was reacted with the azide-terminated surfaces, and the reaction progress was monitored using techniques like X-ray Photoelectron Spectroscopy (XPS) and Desorption Atmospheric-Pressure Real-Time (DART) High-Resolution Mass Spectrometry (HRMS). acs.org

The study revealed that the steric environment significantly impacts the reaction rate. The accessibility of the azide group was categorized based on the relative length of the surrounding non-reactive alkyl chains:

Freely Accessible (C8): The azide group extends beyond the surrounding octyl (C8) chains.

Partially Accessible (C12): The azide group is at a similar height to the surrounding dodecyl (C12) chains.

Buried (C16): The azide group is shielded by the longer hexadecyl (C16) chains. acs.org

Kinetic analysis showed that the reaction rate constant was highest for the most accessible azide groups and decreased as steric hindrance increased. acs.org

| Steric Environment | Description | Rate Constant (k, s⁻¹) |

|---|---|---|

| Freely Accessible (C8) | Azide groups extend beyond the surrounding C8 alkyl chains. | 0.0057 |

| Partially Accessible (C12) | Azide groups are level with the surrounding C12 alkyl chains. | 0.0037 |

| Buried (C16) | Azide groups are shielded by the surrounding C16 alkyl chains. | 0.0031 |

This research demonstrates that this compound is a powerful tool for designing functional surfaces. By modulating the local steric nanoenvironment, the rate and extent of surface-bound click reactions can be precisely controlled, offering a sophisticated method for the fabrication of complex, functional interfaces. acs.org This control is vital for applications ranging from biosensors, where specific binding events are paramount, to creating materials with tailored antifouling properties. researchgate.netbenthamopenarchives.com

Therapeutic and Diagnostic Research Applications of 12 Azido 1 Dodecanol Conjugates

Design and Evaluation of Heparan Sulfate (B86663) Mimetics

Heparan sulfate (HS) mimetics are synthetic molecules designed to replicate the biological functions of natural heparan sulfates, which are complex polysaccharides involved in various cellular processes, including growth factor signaling, angiogenesis, and tumor metastasis. google.comnih.gov The incorporation of 12-azido-1-dodecanol into these mimetics introduces a lipophilic tail, which can influence their biological activity and pharmacokinetic properties. uq.edu.au This linker is used to attach a lipophilic aglycone to polysulfated oligosaccharides, creating compounds that function as potent inhibitors of heparan sulfate-binding proteins. google.comuq.edu.au

Inhibition of Angiogenesis and Tumor Growth Pathways

Conjugates derived from this compound are integral to a class of heparan sulfate mimetics that potently inhibit angiogenesis and tumor growth. uq.edu.au These synthetic sulfated oligosaccharides function by interfering with the interactions between angiogenic growth factors—such as Fibroblast Growth Factor (FGF-1, FGF-2) and Vascular Endothelial Growth Factor (VEGF)—and their corresponding receptors, which rely on heparan sulfate for effective signaling. google.comuq.edu.au The synthesis of these mimetics involves glycosylation of the this compound alcohol with reactive oligosaccharide donors, followed by sulfation. uq.edu.au The resulting lipophilic glycoconjugates have demonstrated significant anti-angiogenic and anti-tumor effects. nih.govuq.edu.au

Research has shown that polysulfated tetrasaccharide and pentasaccharide glycosides featuring a lipophilic aglycone derived from linkers like dodecanol (B89629) exhibit potent activity in cell-based and ex vivo angiogenesis assays. uq.edu.au For instance, selected compounds showed significant antitumor activity in a mouse melanoma solid tumor model. uq.edu.auresearchgate.net This activity is attributed to their ability to bind tightly to angiogenic growth factors, thereby blocking the signaling pathways that drive the formation of new blood vessels essential for tumor growth. nih.govuq.edu.au

| Compound Type | Target | Effect | Research Model |

| Polysulfated Oligosaccharide Glycosides | FGF-1, FGF-2, VEGF | Inhibition of angiogenic growth factor binding | Surface Plasmon Resonance |

| Lipophilic Tetrasaccharide Conjugates | Tumor Growth | Potent antitumor activity | Mouse Melanoma Model |

| Heparan Sulfate Mimetics | Angiogenesis | Inhibition of endothelial cell migration and tube formation | In vitro cell-based assays |

Modulation of Heparanase Activity in Disease Models

Heparanase is an endoglycosidase that cleaves heparan sulfate side chains within the extracellular matrix (ECM) and basement membranes. google.com This enzymatic activity is strongly implicated in inflammation, tumor metastasis, and angiogenesis, as it releases growth factors stored in the ECM and facilitates cell invasion. google.comuq.edu.au Synthetic HS mimetics incorporating a this compound-derived lipophilic tail have been developed as potent inhibitors of heparanase. google.comuq.edu.au

| Compound Class | Lipophilic Aglycone | Target Enzyme | Inhibitory Activity (Ki) |

| Polysulfated Tetrasaccharides | Octyl | Heparanase | 270-610 nM |

| Polysulfated Pentasaccharides | Various | Heparanase | Similar to tetrasaccharides |

Pharmacokinetic Investigations of Lipophilic Glycoconjugates

A significant challenge in the development of polysaccharide-based therapeutics is achieving a favorable pharmacokinetic profile. uq.edu.au The introduction of lipophilic moieties through linkers like this compound is a strategy to address this. uq.edu.au Studies on sulfated oligosaccharide glycosides have shown that lipophilic modifications can lead to an improved pharmacokinetic profile in animal models. uq.edu.auresearchgate.net

Specifically, a sulfated octyl tetrasaccharide demonstrated a reasonable pharmacokinetic profile in rats. uq.edu.au This improvement is a key advantage, as it supports less frequent dosing regimens. uq.edu.au Furthermore, these lipophilic modifications have been associated with reduced anticoagulant activity, a common side effect of many heparan sulfate mimetics, thereby potentially improving the safety profile of these potential anticancer therapeutics. uq.edu.auresearchgate.net

Strategies for Targeted Delivery and Bioimaging Agents

The azide (B81097) functional group of this compound is a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). bioacts.com This reaction allows for the efficient and specific covalent attachment of the molecule to other entities, such as nanoparticles or fluorescent dyes, under mild conditions. bioacts.comresearchgate.net This capability, combined with the lipophilic dodecanol chain that can anchor into lipid membranes, makes it a useful component in advanced drug delivery and bioimaging systems. nih.govresearchgate.net

Formulation in Liposome (B1194612) and Nanoparticle Systems

Liposomes and nanoparticles are widely researched as versatile nanocarriers for targeted drug delivery. acs.orgnih.gov They can encapsulate therapeutic agents, protecting them from degradation and delivering them to specific sites in the body. acs.orggenexoliposomy.pl The incorporation of molecules like this compound into these systems can enhance their functionality. The dodecanol portion can act as a lipid stabilizer within the bilayer of a liposome or the core of a lipid nanoparticle. researchgate.netacs.org

The terminal azide group provides a point of attachment for targeting ligands, drugs, or imaging agents. bioacts.com For example, a nanoparticle formulated with an azide-bearing lipid could be subsequently "clicked" with an alkyne-modified antibody or peptide to create a system that actively targets cancer cells. bioacts.com This strategy leverages the modularity of click chemistry to construct complex, multifunctional drug delivery vehicles. sigmaaldrich.com Cationic liposomes designed for gene delivery, for instance, could be functionalized using this approach to improve their targeting efficiency. acs.orgsigmaaldrich.com

Development of Fluorescent Probes for Cellular Imaging

Fluorescent probes are essential tools for visualizing and studying dynamic processes within living cells. nih.govnih.gov An effective probe requires a fluorophore, a targeting moiety, and often a reactive group for specific labeling. mdpi.com The azide group is a key functional handle used to covalently attach fluorescent dyes to biomolecules or targeting structures via click chemistry. bioacts.com

This compound can serve as a lipophilic anchor for fluorescent probes designed to investigate cellular membranes. nih.gov By attaching a fluorescent dye to the azide group, a probe can be created where the C12 alkyl chain facilitates insertion into the plasma membrane or organelle membranes. nih.govresearchgate.net This allows for the study of membrane properties like lipid order, fluidity, and local polarity. nih.gov The development of such probes is a rapidly growing area of research, driven by the need to better understand the complex roles of biomembranes in cellular health and disease. nih.govnih.gov For example, far-red fluorescent dyes like Flamma 648 are commercially available with an azide group specifically for this type of bio-orthogonal conjugation for cellular imaging applications. bioacts.com

Biosensor and Diagnostic Platform Development

The application of this compound in creating sophisticated biosensors and diagnostic tools is a growing area of research. Its ability to anchor biologically relevant molecules to surfaces and membranes is central to these technologies.

Researchers have successfully developed membrane filters with immobilized oligosaccharides for the specific purpose of adsorbing influenza viruses. benthamopenarchives.comresearchgate.net In this application, this compound is a crucial component for linking viral-binding oligosaccharides to a solid support.

In one study, a GM3-type oligosaccharide, which is known to interact with the influenza virus, was synthesized with an azido (B1232118) group in its aglycon (non-sugar) portion. benthamopenarchives.com This was achieved by using 12-azidododecyl lactoside as a primer in a synthesis method involving mouse melanoma B16 cells. benthamopenarchives.com The resulting 12-azidododecyl sialyllactoside places the reactive azide group at the end of the C12 chain, farthest from the oligosaccharide. benthamopenarchives.comresearchgate.net This spatial separation was found to be critical for efficient immobilization.

The azide-terminated oligosaccharide was then covalently attached to a cellulose (B213188) membrane that had been functionalized with alkyne groups, using a copper-catalyzed click chemistry reaction. benthamopenarchives.com Comparative studies showed that positioning the azido group at the 12-position of the dodecyl chain resulted in higher reactivity with the alkyne-functionalized membrane compared to placing it at the 2-position (closer to the sugar). benthamopenarchives.comresearchgate.net This difference is attributed to reduced steric hindrance, allowing the terminal azide to more freely react. benthamopenarchives.com The resulting membrane, with the GM3-type oligosaccharide stably immobilized via the dodecanol linker, demonstrated a clear ability to adsorb the influenza virus. benthamopenarchives.comresearchgate.net

| Component | Function | Key Finding | Reference |

|---|---|---|---|

| This compound | Forms the aglycon linker for the oligosaccharide, providing the azide handle for immobilization. | Provides a C12 spacer chain between the recognition molecule and the membrane surface. | benthamopenarchives.com |

| GM3-type Oligosaccharide (Sialyllactose) | The biological recognition element that binds to the influenza virus. | Successfully synthesized with an azido-aglycon using a saccharide primer method. | benthamopenarchives.comresearchgate.net |

| Alkyne-functionalized Cellulose Membrane | The solid support for immobilizing the oligosaccharide. | Acts as the substrate for the click chemistry reaction. | benthamopenarchives.com |

| Click Chemistry | Covalent ligation method to attach the azide-modified oligosaccharide to the alkyne-modified membrane. | The reaction was more efficient when the azido group was at the farthest position (12-position) of the linker, minimizing steric hindrance. | benthamopenarchives.com |

Biomimetic membranes are synthetic systems that mimic the structure and function of natural cell membranes. mdpi.com They provide a controlled environment for studying the behavior of membrane-embedded proteins like receptors and ion channels. mdpi.com this compound and its isomers are used to create lipid-like molecules that can be incorporated into these artificial membranes, serving as anchors for "clicking" proteins or other molecules of interest onto the membrane surface.

These systems allow researchers to probe the binding of ligands to ion channels and observe subsequent changes in channel activity using techniques like impedance and SPR spectroscopy. mdpi.com The ability to create robust, patterned lipid bilayers with precisely integrated proteins is crucial for measuring the interactions between membrane proteins and their specific ligands. mdpi.com

For example, lipid mimetics of gangliosides have been synthesized to study their effect on receptor function. In research on the Epidermal Growth Factor Receptor (EGFR), a lipid mimetic of GM3 was created using 2-azido-1-dodecanol, a positional isomer of this compound. nih.gov The study highlighted that an aliphatic chain length of C12 was particularly effective for biological activity. nih.gov The azido-dodecanol backbone serves as a substitute for the natural sphingosine (B13886) base, allowing for the creation of functional ganglioside analogs. These synthetic analogs can be incorporated into biomimetic systems to study their direct influence on receptor dimerization and activation in a controlled setting, free from the complexity of a live cell membrane. nih.gov

Investigation of Specific Biological Interactions and Pathways

By conjugating this compound to bioactive molecules, researchers can create probes to investigate specific cellular events, such as receptor signaling and mechanisms of cellular entry.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a key role in regulating cell growth and differentiation. acs.org Its over-activity is a hallmark of many cancers, making it a major therapeutic target. mdpi.comnih.gov The ganglioside GM3 is a known natural inhibitor of EGFR tyrosine kinase activity. nih.gov

To explore this inhibitory mechanism and develop new modulators, researchers have synthesized lipid mimetics of GM3 and its more potent derivative, lyso-GM3. nih.gov A key challenge in this area is that the chemical synthesis of lipids containing the natural sphingosine base is complex and often results in low yields. nih.gov To overcome this, a biocombinatory approach was used with a dodecanol-based primer, specifically 2-azido-1-dodecanol, to create a mimetic that replaces the sphingosine group with a C12 aliphatic chain. nih.gov

This lipid mimetic of GM3 (LM-GM3) and a corresponding mimetic of a lyso-GM3 dimer were tested for their ability to inhibit EGFR tyrosine kinase in A431 cancer cells. The results showed that the lipid mimetics displayed biological effects similar to their authentic, sphingosine-containing counterparts. Specifically, the mimetic of the lyso-GM3 dimer was found to clearly inhibit EGF-induced tyrosine kinase activity, EGFR dimerization, and downstream signaling pathways. nih.gov This demonstrates that the dodecanol-based structure can effectively mimic the function of the natural lipid backbone in modulating one of the most important signaling pathways in cancer biology.

| Compound | Backbone Structure | Effect on EGFR Tyrosine Kinase | Reference |

|---|---|---|---|

| GM3 | Sphingosine | Inhibitory | nih.gov |

| LM-GM3 (Lipid Mimetic) | Dodecanol-based | Inhibitory, similar to authentic GM3 | nih.gov |

| Lyso-GM3 Dimer | Sphingosine | Strongly inhibitory | nih.gov |

| LM-Dimer (Lipid Mimetic) | Dodecanol-based | Strongly inhibitory, similar to authentic lyso-GM3 dimer | nih.gov |

A significant challenge in drug delivery is ensuring that therapeutic molecules can efficiently enter target cells. sci-hub.senih.gov Attaching lipophilic (fat-loving) moieties to drugs or oligonucleotides is a common strategy to improve their ability to cross the cell membrane. researchgate.net The dodecyl chain of this compound provides such a lipophilic tail.

The influence of dodecyl-containing conjugates on cellular uptake has been studied extensively using oligonucleotides. researchgate.net In one such study, oligonucleotides were synthesized with multiple dodecyl residues arranged in different "fork-like" and "comb-like" structures. The introduction of these lipophilic dodecyl groups is a common approach to enhance the efficiency of oligonucleotide transfection into cells. researchgate.net

The intracellular accumulation of these conjugates, labeled with a fluorescent dye (FAM), was measured in HEK293T cells using flow cytometry. The results showed that both the number of lipophilic residues and their structural arrangement significantly impacted cellular uptake. researchgate.net For instance, a comb-like structure with multiple dodecyl residues demonstrated proven efficiency in cellular delivery. researchgate.net The study quantified both the percentage of cells that became fluorescent (indicating uptake) and the mean fluorescence intensity (MFI), which corresponds to the amount of conjugate taken up per cell. This research underscores how the dodecyl group, which can be introduced using reagents like this compound, can be used to tune the cellular uptake and, consequently, the biological potency of therapeutic conjugates. researchgate.net

| Oligonucleotide Structure | Concentration | Percentage of Fluorescent Cells (%) | Mean Fluorescence Intensity (MFI) | Reference |

|---|---|---|---|---|

| Fork-like Dodecyl Conjugate | 1 µM | Data indicates significant uptake | Data indicates significant uptake | researchgate.net |

| 5 µM | Data indicates significant uptake | Data indicates significant uptake | researchgate.net | |

| Comb-like Dodecyl Conjugate | 1 µM | Data indicates higher uptake than fork-like | Data indicates higher uptake than fork-like | researchgate.net |

| 5 µM | Data indicates higher uptake than fork-like | Data indicates higher uptake than fork-like | researchgate.net |

Note: Specific numerical values are illustrative based on graphical data presented in the source literature to show relative trends.

Advanced Spectroscopic and Analytical Characterization in Research

Spectroscopic Analysis of 12-Azido-1-dodecanol and its Conjugates

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound and the products of its subsequent reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, specific protons resonate at characteristic chemical shifts, allowing for the complete assignment of the molecule's structure. The triplet signal corresponding to the methylene (B1212753) group adjacent to the hydroxyl function (-CH₂OH) is expected to appear around 3.64 ppm. The methylene group next to the azide (B81097) moiety (-CH₂N₃) typically shows a triplet at approximately 3.25 ppm. The large central chain of methylene groups produces a complex multiplet signal around 1.26-1.58 ppm.

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. The carbon attached to the hydroxyl group (C1) would resonate at approximately 62.9 ppm, while the carbon bonded to the azide group (C12) would appear around 51.5 ppm. The other carbon atoms of the dodecyl chain would produce a series of signals in the upfield region of the spectrum.

NMR is also a powerful tool for monitoring the progress of reactions involving this compound, such as the widely used azide-alkyne cycloaddition ("click chemistry"). nih.govnih.govresearchgate.net Upon reaction with an alkyne, the signals corresponding to the methylene group adjacent to the azide will shift significantly, providing a clear indicator of the reaction's progression and completion. For instance, the formation of a triazole ring results in the disappearance of the azide-adjacent methylene signal at ~3.25 ppm and the appearance of a new signal at a downfield-shifted position, confirming the formation of the conjugate. nih.gov

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

| 1 (-CH₂OH) | ~3.64 (t) | ~62.9 |

| 2-11 (-(CH₂)₁₀-) | ~1.26-1.58 (m) | ~25.7-32.7 |

| 12 (-CH₂N₃) | ~3.25 (t) | ~51.5 |

Note: Data are representative and based on analogous structures. Actual shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The presence of the azide and hydroxyl groups gives rise to distinct and strong absorption bands in the IR spectrum.

The most prominent and diagnostic peak for the azide group (-N₃) is its strong, sharp asymmetric stretching vibration, which appears in a relatively uncongested region of the spectrum, typically around 2100 cm⁻¹. The presence of this intense band is a clear confirmation of the azide functionality.

The hydroxyl group (-OH) is identified by a strong, broad absorption band in the region of 3200-3500 cm⁻¹. mdpi.com The broadening of this peak is due to hydrogen bonding. The C-O stretching vibration associated with the primary alcohol provides another characteristic band, usually found around 1050-1075 cm⁻¹. When this compound undergoes a reaction, such as esterification of the hydroxyl group or cycloaddition of the azide group, the corresponding IR peak will diminish or disappear, while new peaks characteristic of the newly formed functional group will appear.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 | Strong, Broad |

| C-H (Alkyl) | Stretching | 2925, 2855 | Strong |

| N₃ (Azide) | Asymmetric Stretching | ~2100 | Strong, Sharp |

| C-O (Alcohol) | Stretching | ~1060 | Strong |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to characterize its conjugates with high accuracy.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a soft ionization technique that allows for the precise mass determination of molecules with minimal fragmentation. For this compound (Molecular Weight: 227.35 g/mol ), ESI-TOF-MS would typically show a protonated molecular ion [M+H]⁺ at m/z 228.36 or a sodiated adduct [M+Na]⁺ at m/z 250.34. This high mass accuracy is crucial for confirming the successful synthesis of conjugates. For example, after a click reaction with a peptide or another molecule, the observed mass of the product will correspond to the sum of the masses of the two reactants, providing definitive evidence of conjugation.

Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state without extensive sample preparation. DART-MS can be used for high-throughput screening of reactions and for monitoring reaction kinetics. By directly sampling a small aliquot of a reaction mixture over time, one can observe the decrease in the signal for the this compound reactant and the concurrent increase in the signal for the conjugated product, providing real-time kinetic data.

Chromatographic and Separation Techniques for Compound Analysis

Chromatographic techniques are essential for the purification of this compound and for the analysis of complex mixtures containing this compound or its derivatives.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique that separates molecules based on their hydrodynamic volume in solution. lcms.czresearchgate.net It is particularly useful for analyzing polymers. lcms.cz When this compound is attached to a polymer, for instance, to introduce a functional handle for further modification, SEC is the primary method to characterize the resulting polymer conjugate.

Interactive Table: Conceptual SEC Data for Polymer Functionalization

| Sample | Retention Time (min) | Peak Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| Unmodified Polymer | 15.2 | 10,000 | 1.10 |

| Polymer-N₃ Conjugate | 14.8 | 11,500 | 1.12 |

Note: This table is illustrative. Actual values depend on the polymer, SEC system, columns, and elution conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating, identifying, and quantifying the components in a mixture. nih.gov It is routinely used to assess the purity of synthesized compounds like this compound. nih.gov

For a molecule of intermediate polarity such as this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, most commonly by a UV detector.

The resulting chromatogram displays a peak for each component in the sample. The area of the main peak corresponding to this compound, relative to the total area of all peaks, is used to calculate its purity. Any impurities, such as starting materials or by-products from the synthesis, would appear as separate peaks, typically with different retention times. Method validation according to established guidelines ensures the accuracy, precision, and reliability of the purity determination. nih.gov

Surface Analytical Techniques for Modified Materials

The functionalization of surfaces with this compound creates a versatile platform for the subsequent attachment of various molecules through azide-alkyne "click chemistry." The successful formation and characterization of this initial monolayer are critical for the performance of the final device or material. Advanced surface analytical techniques are indispensable for confirming the presence, quality, and functionality of the this compound layer and for studying subsequent molecular interactions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the top 1 to 10 nanometers of a material's surface. carleton.edu When a surface is modified with this compound, XPS is a primary tool to confirm the successful deposition and integrity of the self-assembled monolayer (SAM).

The key signature of this compound immobilization is the presence of a distinct nitrogen signal (N1s) in the XPS spectrum. The azide group (-N₃) provides a unique spectral feature that allows for unambiguous identification. High-resolution scans of the N1s region can resolve the different chemical states of the three nitrogen atoms within the azide moiety. nih.gov The central, positively charged nitrogen atom and the two terminal, partially negatively charged nitrogen atoms have different binding energies, often resulting in two distinct peaks. nih.gov

A detailed study on perfluorophenylazide (PFPA) SAMs, which also contains the characteristic azido (B1232118) group, provides insight into the expected XPS signals. The N1s spectra showed two peaks corresponding to the azide group at binding energies of approximately 405.6 eV and 402.1 eV. nih.gov The peak at the higher binding energy (405.6 eV) is assigned to the central nitrogen atom (N=N⁺=N), while the peak at the lower binding energy (402.1 eV) corresponds to the two outer nitrogen atoms (N=N⁺=N). nih.gov The area ratio of these two peaks is typically observed to be close to 1:2, respectively, which confirms the integrity of the azide group on the surface. nih.gov The presence of these specific peaks provides strong evidence for the successful functionalization of the surface with the azide-terminated molecule.

Table 1: Representative XPS N1s Binding Energies for an Azide-Functionalized Surface

| Nitrogen Species in Azide Group (-N₃) | Typical Binding Energy (eV) | Relative Peak Area Ratio |

|---|---|---|

| Central Nitrogen (N=N ⁺=N) | ~405.6 | 1 |

| Terminal Nitrogens (N =N⁺=N ) | ~402.1 | 2 |

Data is based on findings from analogous azide-containing self-assembled monolayers. nih.gov

Atomic Force Microscopy (AFM) for Monolayer Morphology and Thickness

Atomic Force Microscopy (AFM) is a powerful imaging technique used to visualize and measure the morphology of surfaces at the nanoscale. It is instrumental in assessing the quality of self-assembled monolayers (SAMs) formed by this compound. AFM can provide high-resolution topographical images that reveal the homogeneity, coverage, and defect density of the monolayer. For applications like biosensors, a uniform and densely packed monolayer is crucial for consistent and reproducible results. beilstein-journals.org

In a typical application, a sharp tip mounted on a cantilever is scanned across the surface. The deflection of the cantilever is measured to create a three-dimensional map of the surface topography. beilstein-journals.org For a this compound SAM on a smooth substrate like gold, AFM imaging can confirm the formation of a complete monolayer, identify areas with defects or aggregates, and measure the surface roughness.

Furthermore, AFM can be used to measure the thickness of the monolayer. This is often done by creating a scratch in the monolayer to expose the underlying substrate and then imaging the edge of the scratch. The height difference between the monolayer surface and the substrate surface gives a direct measurement of the SAM's thickness. This measurement is critical to confirm that a monolayer, rather than a multilayer or an incomplete layer, has formed. For a fully extended this compound molecule, the expected thickness would be consistent with the length of its C12 alkyl chain. For instance, a study using AFM to characterize a molecularly imprinted polypyrrole film on a gold surface demonstrated its utility in determining that the film was deposited homogeneously with a thickness of 5 nm. nih.gov

Table 2: Typical AFM Characterization Data for Alkanethiol-Based SAMs

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Surface Roughness (RMS) | Root Mean Square roughness of the monolayer surface. | < 0.5 nm (for a well-formed monolayer on a smooth substrate) |

| Monolayer Thickness | The vertical height of the self-assembled monolayer. | 1.5 - 2.5 nm (dependent on chain tilt angle) |

| Surface Morphology | Qualitative description of the monolayer's appearance. | Homogeneous coverage with few visible defects or pinholes. |

Values are representative for well-ordered long-chain alkanethiol monolayers, which are structurally analogous to this compound SAMs.

Surface Plasmon Resonance (SPR) for Ligand-Receptor Binding Affinity Studies

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to monitor biomolecular interactions. nih.gov Surfaces functionalized with this compound are ideally suited for SPR-based biosensing applications. nih.gov The process involves immobilizing a bioreceptor (e.g., an antibody, aptamer, or protein) onto the sensor surface and then measuring the binding of a target analyte from a solution.

The utility of this compound in this context lies in its ability to form a well-defined SAM on a gold-coated SPR sensor chip. The terminal azide groups of the monolayer serve as chemical handles for the covalent attachment of bioreceptors that have been modified with an alkyne group. nih.gov This "click chemistry" reaction is highly specific and efficient, ensuring that the bioreceptors are attached in a controlled and oriented manner, which is crucial for their binding activity. nih.gov

The SPR instrument detects changes in the refractive index at the sensor surface. nih.gov The functionalization and binding process can be monitored in real-time:

Baseline: A stable baseline is established with a buffer solution flowing over the bare gold sensor chip.

SAM Formation: Injection of this compound (often in a thiol-based variant for gold surfaces, such as 11-azido-1-undecanethiol) results in an increase in the SPR signal as the monolayer forms on the surface.

Receptor Immobilization: The alkyne-modified bioreceptor is introduced and covalently binds to the azide-terminated SAM via a click reaction, causing a further increase in the SPR signal.

Analyte Binding: The sample containing the target analyte is injected. As the analyte binds to the immobilized receptors, the mass at the surface increases, leading to a proportional increase in the SPR signal.

Dissociation: Buffer is flowed over the surface again, and the dissociation of the analyte from the receptor is observed as a decrease in the signal.

By analyzing the signal changes during the association and dissociation phases, one can determine the kinetics (on-rate and off-rate) and the affinity (equilibrium dissociation constant, KD) of the ligand-receptor interaction.

Table 3: Stages of an SPR Experiment Using an Azide-Functionalized Surface

| Stage | Action | Expected SPR Signal Change | Information Gained |

|---|---|---|---|

| 1. Baseline | Flow buffer over the gold sensor chip. | Stable signal | Establishes the reference point. |

| 2. Surface Functionalization | Inject azide-terminated linker (e.g., this compound derivative). | Signal increase | Confirmation of SAM formation. |

| 3. Receptor Immobilization | Inject alkyne-modified bioreceptor. | Signal increase | Confirmation of receptor coupling. |

| 4. Analyte Binding (Association) | Inject analyte solution. | Signal increase | Real-time monitoring of binding. |

| 5. Dissociation | Flow buffer over the chip. | Signal decrease | Real-time monitoring of dissociation. |

Future Directions and Emerging Research Avenues

Advancements in Stereoselective and Sustainable Azido-Alcohol Synthesis

The development of efficient and environmentally friendly methods for synthesizing azido-alcohols is a critical area of ongoing research. Traditional methods often involve multiple steps and the use of potentially hazardous reagents. chemrevlett.comnih.gov Future advancements are focused on creating more direct, stereoselective, and sustainable synthetic routes.

Key Research Thrusts:

Direct Hydroxyazidation of Alkenes: Researchers are exploring novel catalytic systems for the direct conversion of alkenes into β-azido alcohols. chemrevlett.commdpi.com Manganese-catalyzed aerobic oxidative hydroxyazidation has shown promise due to its mild reaction conditions and broad substrate scope. mdpi.com This method often exhibits high regioselectivity, with the azide (B81097) group preferentially adding to the less sterically hindered carbon atom of the carbon-carbon double bond. chemrevlett.com

Biocatalytic Cascades: The use of enzymes in "one-pot" sequential transformations is gaining traction as a sustainable approach. nih.gov A dual-enzyme cascade combining asymmetric epoxidation of an alkene with regioselective ring-opening of the resulting epoxide by an azide has been developed to produce enantiomerically pure 1,2-azidoalcohols. nih.gov This biocatalytic approach offers high selectivity and environmental benefits. nih.gov

Dynamic Kinetic Resolution: To obtain enantiomerically pure azido (B1232118) alcohols, dynamic kinetic resolution (DKR) techniques are being refined. researchgate.net This method combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for theoretical yields of up to 100% of a single enantiomer. researchgate.net

| Synthesis Strategy | Key Features | Potential Advantages |

| Direct Hydroxyazidation | Single-step conversion of alkenes to azido-alcohols. chemrevlett.commdpi.com | Efficiency, reduced waste, milder conditions. mdpi.com |

| Biocatalytic Cascades | Utilizes enzymes for sequential reactions in one pot. nih.gov | High stereoselectivity, environmentally friendly. nih.gov |

| Dynamic Kinetic Resolution | Combines enzymatic resolution with racemization. researchgate.net | High yields of single enantiomers. researchgate.net |

Expanding the Scope of Bioorthogonal Applications in Complex Biological Systems

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a major area of application for 12-Azido-1-dodecanol. researchgate.netnih.gov The azide group is a key player in "click chemistry," particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netnih.gov